Acetonitrile--formaldehyde (1/1) Acetonitrile--formaldehyde (1/1)
Brand Name: Vulcanchem
CAS No.: 675739-27-2
VCID: VC16797582
InChI: InChI=1S/C2H3N.CH2O/c1-2-3;1-2/h1H3;1H2
SMILES:
Molecular Formula: C3H5NO
Molecular Weight: 71.08 g/mol

Acetonitrile--formaldehyde (1/1)

CAS No.: 675739-27-2

Cat. No.: VC16797582

Molecular Formula: C3H5NO

Molecular Weight: 71.08 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile--formaldehyde (1/1) - 675739-27-2

Specification

CAS No. 675739-27-2
Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
IUPAC Name acetonitrile;formaldehyde
Standard InChI InChI=1S/C2H3N.CH2O/c1-2-3;1-2/h1H3;1H2
Standard InChI Key LUMZBWGOECKOAO-UHFFFAOYSA-N
Canonical SMILES CC#N.C=O

Introduction

Chemical Identity and Structural Properties

Acetonitrile-formaldehyde (1/1) likely exists as a hydrogen-bonded adduct or a stabilized complex in solution. Acetonitrile, a polar aprotic solvent with a dielectric constant of 38.8 , facilitates the dissolution of formaldehyde, a small, highly reactive aldehyde. The interaction between the nitrile group of acetonitrile and the carbonyl oxygen of formaldehyde may involve dipole-dipole interactions or transient hydrogen bonding, though crystallographic data for this specific complex remains unreported .

Table 1: Physicochemical Properties of Acetonitrile and Formaldehyde

PropertyAcetonitrile Formaldehyde
Molecular FormulaCH₃CNHCHO
Boiling Point81.6°C-19°C (gas)
Density (g/cm³)0.7860.815 (37% solution)
Dipole Moment (D)3.922.27
UV Cutoff (nm)190280

The absence of direct structural data for the 1:1 complex necessitates extrapolation from related systems. For instance, formaldehyde forms stable hydrazones with 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile, as evidenced by its use in high-performance liquid chromatography (HPLC) for quantifying airborne formaldehyde . Such derivatization reactions highlight the reactivity of formaldehyde in acetonitrile-rich environments, suggesting potential pathways for complex formation.

Synthesis and Stability

While no explicit synthesis protocol for acetonitrile-formaldehyde (1/1) is documented, analogous methodologies for formaldehyde derivatization provide insights. Formaldehyde standard solutions in acetonitrile, such as the 40 µg HCHO/mL formulation , are stabilized under inert gas to prevent polymerization or oxidation. The complex may form spontaneously in acetonitrile solutions containing formaldehyde, particularly under controlled temperature (2–10°C) and anhydrous conditions.

Stability challenges arise from formaldehyde’s propensity to polymerize and acetonitrile’s hygroscopicity. The addition of stabilizing agents (e.g., DNPH) or inert gas purging is likely critical for maintaining the integrity of the 1:1 adduct. Spectroscopic techniques such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy would be required to confirm the complex’s structure and stoichiometry.

Analytical and Industrial Applications

The acetonitrile-formaldehyde system finds indirect applications in environmental monitoring and pharmaceutical synthesis:

Environmental Analysis

Formaldehyde quantification in exhaust gases relies on its derivatization with DNPH in acetonitrile, followed by HPLC-UV detection . The acetonitrile-formaldehyde interaction here serves as an intermediate step, ensuring analyte stability and enhancing chromatographic resolution. The method’s sensitivity (detection limits ~0.274–0.286 mg/mL) underscores acetonitrile’s role as an optimal solvent for formaldehyde-containing samples.

Pharmaceutical Synthesis

Acetonitrile’s high dielectric constant and low chemical reactivity make it ideal for reactions involving formaldehyde, such as the synthesis of methylene bridges or hydroxymethylation reactions . While the 1:1 complex is not explicitly cited, its transient formation could facilitate these processes by solubilizing formaldehyde and modulating reaction kinetics.

CompoundOSHA PEL (ppm)NIOSH REL (ppm)
Acetonitrile 4020
Formaldehyde 0.750.016

Research Gaps and Future Directions

The absence of direct studies on acetonitrile-formaldehyde (1/1) highlights critical research needs:

  • Structural Elucidation: X-ray crystallography or computational modeling to confirm the adduct’s geometry.

  • Stability Studies: Kinetic analysis of complex formation/degradation under varying temperatures and pH.

  • Toxicokinetics: In vivo studies to assess bioaccumulation and metabolite interactions.

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